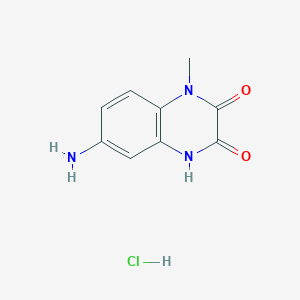
6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride
Vue d'ensemble
Description
6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of quinoxaline, which is a heterocyclic compound that is widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride is not well understood. However, it is believed that this compound interacts with metal ions through coordination bonds, which results in the formation of a complex that exhibits strong fluorescence. The exact mechanism of charge transport in this compound is also not well understood, but it is believed to involve the delocalization of electrons through the quinoxaline ring.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound exhibits low toxicity and does not cause any significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride in lab experiments is its strong fluorescence in the presence of copper ions. This makes it a promising candidate for the development of copper ion sensors. Another advantage is its good charge transport properties, which makes it a potential candidate for the development of organic electronic devices.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its properties for specific applications.
Orientations Futures
There are several future directions for the research on 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride. One direction is the development of more efficient and reproducible synthesis methods that can produce this compound in larger quantities. Another direction is the optimization of its properties for specific applications, such as the development of copper ion sensors or organic electronic devices.
Other future directions include the study of its potential applications in other fields of scientific research, such as catalysis or medicinal chemistry. Additionally, the development of new derivatives of this compound with improved properties or novel functionalities is another potential direction for future research. Overall, the research on this compound is expected to continue to grow and expand in the coming years, leading to new discoveries and applications in various fields of science.
Applications De Recherche Scientifique
6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit strong fluorescence in the presence of copper ions, which makes it a promising candidate for the development of copper ion sensors.
Another area of research is the use of this compound in the field of organic electronics. This compound has been found to exhibit good charge transport properties, which makes it a potential candidate for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
7-amino-4-methyl-1H-quinoxaline-2,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14;/h2-4H,10H2,1H3,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQDRQMIOXNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)NC(=O)C1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

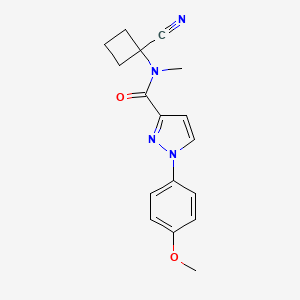
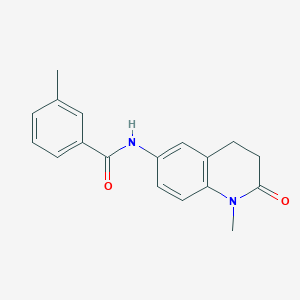
![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)
![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)
![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)
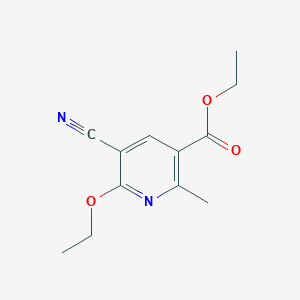

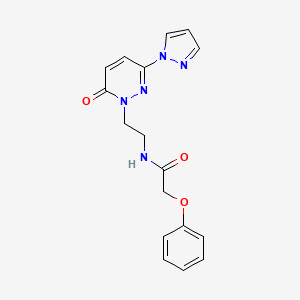
![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)
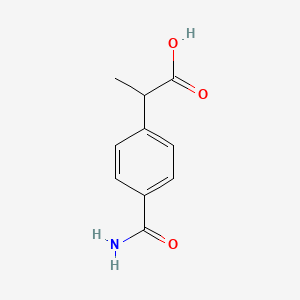
![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)